Ethyl 4-(3-nitrophenyl)-4-oxobutanoate

Physicochemical Property Positional Isomerism Purification

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate (CAS 75227-18-8) is a synthetic gamma-keto ester featuring a meta-nitrophenyl substituent with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol. It is primarily employed as a research chemical and a building block in organic synthesis.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 75227-18-8
Cat. No. B1296349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-nitrophenyl)-4-oxobutanoate
CAS75227-18-8
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13NO5/c1-2-18-12(15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8H,2,6-7H2,1H3
InChIKeyLTQNCORYKZHCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3-nitrophenyl)-4-oxobutanoate (CAS 75227-18-8) Procurement-Focused Compound Profile


Ethyl 4-(3-nitrophenyl)-4-oxobutanoate (CAS 75227-18-8) is a synthetic gamma-keto ester featuring a meta-nitrophenyl substituent with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol [1]. It is primarily employed as a research chemical and a building block in organic synthesis . While structurally related to numerous nitrophenyl-oxobutanoate variants, direct, published, quantitative head-to-head comparisons are extremely scarce, making procurement decisions reliant on physicochemical differentiation and class-level electronic effects.

Synthetic building block with controlled meta-nitro electronic profile
Liquid ester form supports automated liquid-handling workflows
Class-level electronic selection for downstream SAR and reactivity tuning

Why Generic Substitution of Ethyl 4-(3-nitrophenyl)-4-oxobutanoate is Not Straightforward


In-class compounds like the para-nitro isomer (CAS 15118-70-4) or the free acid (CAS 6328-00-3) cannot be trivially interchanged with the title compound due to quantifiable differences in physical properties that impact handling and reactivity . The meta-nitro arrangement alters the molecule's dipole moment and boiling point compared to its para analog, while the ethyl ester form offers distinct solubility and phase-transfer characteristics relative to the free carboxylic acid . These differences, detailed below, directly affect synthetic workflow design and procurement specifications.

Meta-nitro ethyl ester (this product)
Para-nitro isomer (CAS 15118-70-4) may shift distillation requirements and thermal processing parameters.
Meta-nitro ethyl ester (this product)
Free carboxylic acid analog (CAS 6328-00-3) is a solid; liquid-handling and dissolution steps differ.

Quantitative Differentiation Evidence for Ethyl 4-(3-nitrophenyl)-4-oxobutanoate


Meta-Nitro Substitution Lowers Boiling Point by ~30°C Versus the Para-Nitro Isomer

The target compound exhibits a significantly lower boiling point compared to its direct para-nitro positional isomer. This is a critical factor for processes requiring distillation or temperature-sensitive manipulations. The meta-substitution pattern disrupts crystal packing and reduces intermolecular forces more effectively than the para arrangement, leading to a boiling point of 366.2°C at 760 mmHg for the target, versus 396.9°C for the para isomer .

Boiling point
Computed property
366.2 °C vs 396.9 °C
Δ –30.7 °C
Lower boiling may enable gentler distillation.
Predicted value; confirm experimentally.
Physicochemical Property Positional Isomerism Purification

The Ethyl Ester Form Eliminates the High Melting Point of the Free Carboxylic Acid Analog

The target compound, as an ethyl ester, is a liquid at room temperature (no melting point reported), whereas its corresponding free acid, 4-(3-nitrophenyl)-4-oxobutanoic acid (CAS 6328-00-3), is a solid with a melting point of 165-166°C . This difference in physical state is critical for applications requiring homogenous liquid-phase reactions, simplified liquid transfers, or formulation into solutions.

Physical state
Physical state comparison
Liquid (ester) vs Solid, mp 165–166 °C (acid)
Liquid form simplifies automated handling.
Experimental validation recommended.
Ester Derivative Free Acid Handling Property

Meta-Nitro Position Alters Electronic Profile Relative to Para and De-Nitro Analogs

The position of the nitro group fundamentally alters the electron-withdrawing character of the aromatic ring. The meta-nitro group exerts a dominant inductive effect (σmeta = 0.71) whereas the para-nitro group leverages resonance effects (σpara = 0.78) [1]. This is a class-level inference that dictates reactivity in nucleophilic aromatic substitutions and influences the stability of reaction intermediates. The unsubstituted phenyl analog (CAS 6270-17-3) lacks this activation entirely.

Electronic effect
Class-level inference
σmeta 0.71 vs σpara 0.78, σH 0.00
Defined intermediate reactivity for synthetic design.
Class-level; verify in specific context.
Electronic Effect Structure-Activity Relationship Hammett Constant

Core Application Scenarios for Ethyl 4-(3-nitrophenyl)-4-oxobutanoate Based on Differentiated Evidence


Precision Building Block for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring nitrophenyl-containing pharmacophores, the meta-nitro substitution offers a distinct electronic profile (σmeta = 0.71) that leads to different biological interactions compared to para-nitro analogs . The compound's liquid physical state facilitates its use in automated, high-throughput parallel synthesis platforms where direct, accurate liquid dispensing is required . This eliminates the solubility issues and weighing inaccuracies associated with solid analogs, making it the preferred choice for constructing SAR libraries.

Temperature-Sensitive Synthetic Intermediate for Heterocycle Formation

The boiling point of this compound is approximately 30°C lower than that of the commonly available para-nitro isomer . This property is advantageous in synthetic sequences where a distillation step is required but the product or subsequent intermediates are thermally labile . Researchers can distill the target compound at a significantly lower temperature, preserving the integrity of the molecule for subsequent ring-closure or condensation reactions that exploit the reactive gamma-keto ester motif.

Substrate in Chemoselective Reduction Method Development

The molecule serves as a specific model substrate for developing chemoselective reduction catalysts. The distinct electronic character of the meta-nitro group, quantified by its Hammett constant, provides a unique electronic environment for the ketone and ester functionalities . This allows researchers to benchmark catalytic systems for the selective reduction of a gamma-keto group in the presence of a meta-nitroaryl ring, a selectivity profile that cannot be tested with the unsubstituted phenyl analog.

Liquid-Phase Precursor for Continuous Flow Chemistry

For continuous flow processes, a liquid reagent at room temperature is highly desirable for consistent pumping and mixing. Unlike the high-melting free acid (mp 165-166°C), the title compound's liquid state allows it to be used directly as a neat reagent or as a high-concentration stock solution in flow reactors . This leads to improved process mass intensity and eliminates the need for large volumes of solvent otherwise required to dissolve solid analogs, making it a superior procurement choice for flow chemistry setups.

Application
Selection Property
Validation Focus
SAR library construction
Meta-nitro electronic profile; liquid form
Automated dispensing accuracy and reactivity consistency
Temperature-sensitive synthesis
Lower boiling point vs para analog
Distillation without thermal degradation
Chemoselective reduction development
Meta-nitro electronic context
Selective gamma-keto reduction benchmarking
Continuous flow chemistry
Room-temperature liquid state
Neat reagent pumping and mixing consistency
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